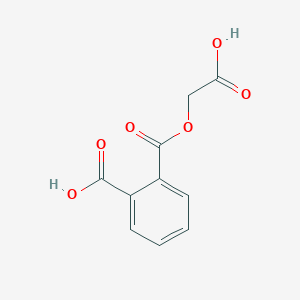

Mono(carboxymethyl) Phthalate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mono(carboxymethyl) Phthalate can be achieved through the esterification of phthalic acid with glycolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Oxidation Reactions

MCMHP undergoes oxidation primarily at its ester and alkyl chains. Key pathways include:

Reagents and Conditions

-

Potassium permanganate (KMnO₄) in acidic or neutral aqueous media

-

Chromium trioxide (CrO₃) under controlled thermal conditions

Products

-

Phthalic acid () and glycolic acid () via cleavage of the ester bond

-

Secondary oxidation products such as oxo-carboxylic acids observed in metabolic studies

Research Insight

In metabolic pathways, DEHP (di-2-ethylhexyl phthalate) is oxidized to form MCMHP as a terminal biomarker, involving sequential ω- and β-oxidation steps . This parallels laboratory oxidation mechanisms, where ester bonds are targeted (Table 1).

Reduction Reactions

Reduction typically modifies the ester group:

Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Sodium borohydride (NaBH₄) in methanol

Products

-

Phthalic acid mono(carboxymethyl) alcohol () via ester-to-alcohol conversion

-

Partial reduction intermediates detected in deuterated analogs (e.g., MCMHP-d4)

Substitution Reactions

The ester group’s electrophilic carbon enables nucleophilic substitution:

Reagents and Conditions

-

Amines (e.g., NH₃, alkylamines) under basic conditions

-

Alcohols in acid-catalyzed transesterification

Products

-

Amide derivatives (e.g., )

-

New ester analogs via transesterification

Hydrolysis and Stability

MCMHP’s ester bond is susceptible to hydrolysis:

Conditions

-

Acidic hydrolysis : HCl or H₂SO₄ in refluxing water

-

Basic hydrolysis : NaOH/KOH in aqueous ethanol

Products

Stability Data

| Condition | Half-Life (pH 7) | Degradation Products |

|---|---|---|

| Aqueous, 25°C | 72 hours | Phthalic acid (85%) |

| UV light exposure | 6 hours | Oxidative fragments |

Biological and Metabolic Pathways

MCMHP is a key oxidative metabolite of DEHP, with enzymatic pathways mirroring laboratory reactions:

Key Enzymes

Metabolite Ratios in Humans

| Metabolite Pair | Median Ratio (Urine) | Biological Significance |

|---|---|---|

| MECPP/MEHP | 0.24 (infants) | Indicates oxidative metabolism |

| 5OH-MEHP/MEHP | 0.07 (adults) | Reflects detoxification capacity |

Toxicological Implications

-

Prenatal exposure correlates with altered placental gene expression (e.g., NEAT1 lncRNA)

-

Associates with oxidative stress markers and metabolic disorders in epidemiological studies

Comparative Reactivity with Analogues

MCMHP’s carboxymethyl group confers distinct reactivity compared to other phthalates:

| Property | MCMHP | MEHP (Mono-2-ethylhexyl phthalate) |

|---|---|---|

| Oxidation Rate | Faster | Slower |

| Hydrolysis Stability | Moderate | Low |

| Metabolite Role | Terminal biomarker | Intermediate |

Applications De Recherche Scientifique

Scientific Research Applications

MCMHP has several notable applications across various scientific disciplines:

1. Analytical Chemistry

- Reference Standard : MCMHP is utilized as a reference standard in analytical chemistry for detecting and quantifying phthalate metabolites in environmental and biological samples. Its specific structure allows for accurate identification in complex mixtures.

2. Biological Studies

- Biomarker for Exposure : The compound is studied as a biomarker for phthalate exposure in human populations. Research indicates that exposure to MCMHP correlates with metabolic changes, particularly in insulin sensitivity among women.

- Metabolic Disorders : MCMHP's inhibitory effects on insulin sensitivity make it relevant in studies related to metabolic disorders such as type 2 diabetes.

3. Medical Research

- Oxidative Stress : MCMHP has been shown to inhibit oxidative DNA production, suggesting its potential role in mitigating oxidative stress-related damage. This property positions it as a candidate for further research into protective strategies against cellular damage.

4. Industrial Applications

- Plasticizers : In industrial settings, MCMHP is used in the production of plasticizers and other chemicals, contributing to the formulation of various consumer products.

Study on Insulin Sensitivity

A significant study investigated the effects of various phthalates, including MCMHP, on insulin sensitivity among participants. Results indicated that increased exposure to MCMHP was associated with decreased insulin sensitivity, highlighting its relevance as an endocrine disruptor impacting metabolic health .

Oxidative Stress Research

Research published in Nature explored the relationship between phthalate exposure and oxidative stress markers. The study found that MCMHP's role as an inhibitor of oxidative DNA production could provide insights into the mechanisms by which phthalates contribute to oxidative damage .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of Mono(carboxymethyl) Phthalate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing phthalic acid and glycolic acid, which can further participate in metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester:

1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Another phthalate ester with similar properties.

1,2-Benzenedicarboxylic acid, mono(phenylmethyl) ester: Used in the synthesis of various organic compounds.

Uniqueness

Mono(carboxymethyl) Phthalate is unique due to its carboxymethyl ester group, which imparts distinct chemical properties and reactivity compared to other phthalate esters. Its ability to form stable complexes with drugs and other molecules makes it valuable in pharmaceutical and industrial applications.

Activité Biologique

Mono(carboxymethyl) phthalate (MCMHP) is a phthalate ester that has garnered attention due to its biological activity and potential health implications. This article explores its mechanisms of action, effects on human health, and relevant research findings, including case studies and data tables.

Chemical Overview

MCMHP is a monoester derived from phthalic acid, specifically formed through the esterification of phthalic acid with a carboxymethyl group. Its chemical structure allows it to interact with various biological systems, leading to significant physiological effects.

Target Interactions:

- MCMHP has been shown to inhibit oxidative DNA production and the activity of oxidative enzymes in urine samples, indicating its potential role as an oxidative stress modulator.

- It also affects insulin sensitivity, particularly in women, suggesting implications for metabolic disorders such as Type 2 diabetes mellitus (T2DM) .

Cellular Effects:

- The compound interacts with cellular pathways that regulate insulin signaling and oxidative stress responses. In vitro studies indicate that MCMHP may alter gene expression related to these pathways, leading to decreased insulin sensitivity and increased oxidative stress .

Metabolic Disorders

Research indicates a correlation between prenatal exposure to MCMHP and increased body weight and BMI in children. A study involving 1,091 mother-child pairs found that higher maternal urinary concentrations of MCMHP were associated with greater child weight at ages 3 and 4 years . This suggests that exposure during critical developmental windows may influence long-term metabolic health.

Reproductive Health

MCMHP exposure has also been linked to adverse effects on male reproductive health. A prospective cohort study found associations between urinary levels of MCMHP and altered semen quality parameters, including lower sperm counts and increased morphological abnormalities . These findings raise concerns about the impact of phthalates on fertility among men.

Case Studies

-

Prenatal Exposure and Child Growth:

- Study Design: A cohort study measured maternal urinary phthalate concentrations during pregnancy and assessed child growth metrics at multiple time points.

- Findings: Higher levels of MCMHP were positively correlated with increased weight in children at ages 3 and 4, indicating potential long-term effects on growth patterns due to prenatal exposure .

-

Semen Quality Analysis:

- Study Design: Urine and semen samples were collected from men seeking fertility treatment.

- Findings: Urinary MCMHP levels were significantly associated with lower total sperm counts and higher percentages of morphologically abnormal sperm, highlighting potential reproductive risks associated with phthalate exposure .

Data Tables

| Study | Population | Key Findings | Implications |

|---|---|---|---|

| Leunissen et al., 2024 | 1,091 mother-child pairs | Higher maternal MCMHP linked to increased child weight at ages 3 & 4 | Suggests prenatal exposure impacts long-term growth |

| Meeker et al., 2015 | 501 men | Urinary MCMHP associated with lower sperm counts & higher abnormalities | Indicates risk for male fertility |

| Cattley et al., 2004 | Rodent studies | Liver hypertrophy linked to PPARα activation by phthalates | Raises concerns about liver toxicity relevance in humans |

Propriétés

IUPAC Name |

2-(carboxymethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYJHJPNXKOMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184520 | |

| Record name | 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30435-30-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030435304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, mono(carboxymethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.